molecular formula C17H23NO3 B8439511 2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No.: B8439511
M. Wt: 289.4 g/mol
InChI Key: FWQTVASVJHZRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound that features a pyrrolidine ring attached to a phenyl group, with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a halogenated pyrrolidine.

    Introduction of the Boc Protecting Group: The Boc group is added to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

    Oxidation: Corresponding ketones or carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then interact with biological targets. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-(1-pyrrolidinyl)phenyl)ethanone: Similar structure but with a bromine atom instead of the Boc group.

    1-(4-(1-Pyrrolidinyl)phenyl)ethanone: Lacks the Boc protecting group, making it more reactive.

    1-(4-(1-Boc-2-Pyrrolidinyl)phenyl)propanone: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 2-(4-acetylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-12(19)13-7-9-14(10-8-13)15-6-5-11-18(15)16(20)21-17(2,3)4/h7-10,15H,5-6,11H2,1-4H3

InChI Key

FWQTVASVJHZRBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prior to irradiation, the reaction mixture was degassed by bubbling argon for 20 minutes
Name
Ir[dF(CF3)ppy]2(dtbbpy)PF6
Quantity
4 μmol
Type
catalyst
Reaction Step One
Quantity
0.04 mmol
Type
catalyst
Reaction Step Two
Quantity
0.06 mmol
Type
catalyst
Reaction Step Three
Quantity
0.4 mmol
Type
reactant
Reaction Step Four
Quantity
0.6 mmol
Type
reactant
Reaction Step Five
Name
CsCO3
Quantity
0.6 mmol
Type
reagent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.